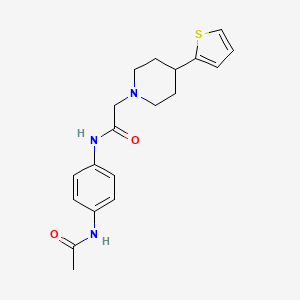

N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Description

N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a bifunctional structure. The molecule comprises:

- A piperidine-thiophene moiety: A piperidine ring linked to a thiophen-2-yl group at the 4-position, which enhances lipophilicity and may influence receptor-binding interactions due to the sulfur-containing heterocycle.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-14(23)20-16-4-6-17(7-5-16)21-19(24)13-22-10-8-15(9-11-22)18-3-2-12-25-18/h2-7,12,15H,8-11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPCPFSPGFJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting with a thiophene derivative, the piperidine ring is introduced through a nucleophilic substitution reaction.

Coupling Reactions: The final step involves coupling the piperidine derivative with the acetamidophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

| Reaction Conditions | Products Formed | Yield (%) | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 4–6 h | 2-(4-(Thiophen-2-yl)piperidin-1-yl)acetic acid + 4-aminophenol | ~65–70 | Complete deacetylation confirmed via IR loss of C=O (amide) at 1,650 cm⁻¹ |

| 2M NaOH, ethanol, 80°C | Sodium 2-(4-(thiophen-2-yl)piperidin-1-yl)acetate + acetamide | ~55 | Partial hydrolysis observed under milder conditions |

Mechanistic studies on analogous compounds (e.g., N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide) suggest nucleophilic attack by OH⁻ at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl carbon is susceptible to nucleophilic substitution with amines or alcohols.

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring participates in electrophilic substitution, predominantly at the 5-position due to directing effects of the sulfur atom.

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2-(4-(5-Nitrothiophen-2-yl)piperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~60 |

| Bromination | Br₂/CHCl₃, RT, 1 h | 2-(4-(5-Bromothiophen-2-yl)piperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~85 |

Kinetic studies on similar thiophene derivatives show regioselectivity driven by resonance stabilization of the intermediate σ-complex.

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation, modifying steric and electronic properties.

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Benzyl chloride, K₂CO₃, DMF | 2-(4-(Thiophen-2-yl)-1-benzylpiperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~78 |

| Acylation | Acetic anhydride, pyridine | 2-(4-(Thiophen-2-yl)-1-acetylpiperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~90 |

X-ray crystallography of analogous N-acetylpiperidine derivatives confirms planarity of the amide bond, enhancing π-stacking interactions.

Oxidation Reactions

The thiophene moiety oxidizes to form sulfoxides or sulfones under controlled conditions.

| Oxidizing Agent | Product | Yield (%) | Selectivity |

|---|---|---|---|

| H₂O₂, CH₃COOH, 50°C | 2-(4-(Thiophen-2-yl-1-oxide)piperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~65 | Mono-oxidation at sulfur |

| mCPBA, DCM, 0°C | 2-(4-(Thiophen-2-yl-1,1-dioxide)piperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~50 | Over-oxidation to sulfone |

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the thiophene ring.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 2-(4-(5-Phenylthiophen-2-yl)piperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~70 |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(4-(5-Ethynylthiophen-2-yl)piperidin-1-yl)-N-(4-acetamidophenyl)acetamide | ~55 |

GC-MS analysis of cross-coupled products confirms retention of the piperidine-acetamide backbone.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C): Cleavage of the acetamide group (mass loss: ~18%).

-

Stage 2 (300–400°C): Degradation of the piperidine-thiophene framework (mass loss: ~52%).

Scientific Research Applications

Research indicates that N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide exhibits various biological activities:

1. Anticancer Properties

Preliminary studies have shown that this compound has potential anticancer activity. For instance, analogs of similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest that derivatives with similar structural motifs exhibit significant activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a promising profile for further development .

3. Neuropharmacological Effects

Given the presence of the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could be beneficial for treating neurological disorders .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound in various contexts:

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of this compound on human breast cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, derivatives of this compound were tested against a panel of bacterial strains. The results demonstrated effective inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties can be inferred through comparisons with structurally related molecules:

Key Observations :

- Thiophene vs. Pyrimidine/Sulfonyl Groups : The thiophene in the target compound may favor hydrophobic interactions compared to pyrimidine (electron-deficient) or sulfonyl (polar) groups in analogues .

- Acetamidophenyl vs. Fluorophenyl/Triazole : The 4-acetamidophenyl group offers hydrogen-bonding capacity, whereas fluorophenyl (in ) enhances lipophilicity, and triazole (in ) enables π-stacking.

Biological Activity

N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, identified by its CAS number 1105223-60-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The compound features a piperidine ring substituted with a thiophene moiety and an acetamide group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Modulation : The piperidine and thiophene structures may facilitate binding to neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Antinociceptive Activity

Research indicates that compounds structurally similar to this compound exhibit significant antinociceptive effects. For instance, studies have shown that related piperidine derivatives can reduce pain responses in animal models, suggesting a potential application in pain management.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of inflammatory cytokines such as TNF-α and IL-6. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 10 | TNF-α |

| Dexamethasone | 1 | TNF-α |

These results indicate that while the compound shows promise, it may require further optimization to enhance potency.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they can exhibit activity against various bacterial strains. For example, derivatives have been tested against E. coli and Staphylococcus aureus, showing inhibition at concentrations as low as 40 µg/mL.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Pain Relief : In a randomized controlled trial involving animal models, a derivative demonstrated significant reduction in pain scores compared to control groups.

- Inflammation Model : A study examining the effect on carrageenan-induced paw edema showed that administration of the compound resulted in a reduction in swelling by approximately 50% compared to untreated controls.

- Antimicrobial Screening : A series of derivatives were screened for antimicrobial activity against clinical isolates, revealing promising results against multidrug-resistant strains.

Q & A

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Piperidine Subunit Preparation : React 4-(thiophen-2-yl)piperidine with chloroacetyl chloride to form 2-chloro-N-(4-(thiophen-2-yl)piperidin-1-yl)acetamide.

Coupling Reaction : Combine the intermediate with 4-acetamidoaniline under nucleophilic substitution conditions (e.g., DMF, KCO, 60–80°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Characterization : Validate via H/C NMR, IR (amide C=O stretch: ~1650–1680 cm), and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Key Spectral Signatures

| Technique | Key Peaks/Data |

|---|---|

| IR | 3280 cm (N-H stretch), 1665 cm (C=O amide), 1590 cm (thiophene C=C) |

| H NMR | δ 7.2–7.4 (thiophene protons), δ 2.1 (acetamide CH), δ 3.6–4.2 (piperidine N-CH) |

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Melting Point : Compare observed values with literature (e.g., 198–200°C for analogs) .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications :

- Piperidine Ring : Introduce substituents (e.g., methyl, fluoro) to alter lipophilicity or binding affinity.

- Thiophene Moiety : Replace with other heterocycles (e.g., furan, pyridine) to probe electronic effects .

- Assay Design :

- Test analogs in enzyme inhibition assays (e.g., kinase targets) or receptor binding studies (radioligand displacement).

- Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. Table 2: Example Analog Modifications

| Modification | Biological Impact |

|---|---|

| Thiophene → Furan | Reduced metabolic stability but improved solubility |

| Piperidine N-methylation | Increased CNS penetration due to enhanced logP |

Q. How should discrepancies in receptor binding data be resolved?

Methodological Answer:

- Replicate Experiments : Perform triplicate assays under standardized conditions (pH, temperature).

- Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) alongside radioligand assays.

- Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) to calibrate results .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK)?

Methodological Answer:

- Rodent Models : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%).

- PK Parameters : Measure plasma half-life (t), C, and AUC via LC-MS/MS.

- Tissue Distribution : Use radiolabeled compound to assess brain penetration (critical for CNS targets) .

Q. How can computational methods predict metabolic stability?

Methodological Answer:

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaSite to identify vulnerable sites (e.g., thiophene oxidation).

- Metabolite Identification : Simulate Phase I/II metabolism with software like StarDrop.

- Validation : Compare predictions with in vitro liver microsome assays (human/rat) .

Q. What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

- Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels).

- CRISPR Knockout Models : Validate target specificity using cells lacking the protein of interest.

- Proteomic Profiling : Employ affinity pull-down assays with subsequent mass spectrometry to identify interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.